molecular formula C20H25NO4S B6540876 3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058208-66-4

3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No. B6540876
CAS RN: 1058208-66-4
M. Wt: 375.5 g/mol
InChI Key: WZEKXOZEHXOWKQ-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzamide core with three methoxy groups attached at the 3, 4, and 5 positions of the benzene ring. Attached to the nitrogen of the benzamide is a 1-(thiophen-2-yl)cyclopentylmethyl group .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Notably, 3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Antihypertensive and Local Anesthetic Activity

Basic esters derived from 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated for their antihypertensive and local anesthetic properties . These investigations highlight potential therapeutic applications related to blood pressure regulation and pain management.

Anticancer Activity

Novel derivatives of 3,4,5-trimethoxycinnamamide, prepared through click reactions, have shown promise in anticancer studies . Researchers have explored their potential as cytotoxic agents, which could contribute to cancer treatment strategies.

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This might suggest a potential interaction with metal ions or involvement in carbon–carbon bond formation, but this is purely speculative and requires further investigation.

Biochemical Pathways

Compounds with similar structures have shown anticancer activity , suggesting that they may interact with pathways related to cell growth and proliferation

Result of Action

Compounds with similar structures have shown prominent activity against both mcf-7 and a549 cancer cell lines , indicating potential anticancer effects

Future Directions

Given the lack of information about this compound, future research could focus on its synthesis, characterization, and potential applications. This could include studying its reactivity, stability, and possible biological activity .

properties

IUPAC Name

3,4,5-trimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-23-15-11-14(12-16(24-2)18(15)25-3)19(22)21-13-20(8-4-5-9-20)17-7-6-10-26-17/h6-7,10-12H,4-5,8-9,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEKXOZEHXOWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

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